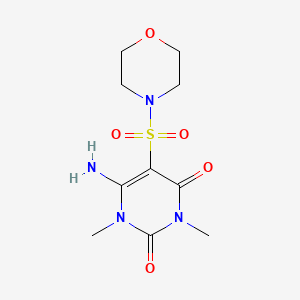

6-Amino-1,3-dimethyl-5-(morpholinosulfonyl)pyrimidine-2,4(1H,3H)-dione

Beschreibung

Systematic Nomenclature and Structural Identification

The compound’s systematic name, This compound , adheres rigorously to IUPAC conventions. Breaking this down:

- Pyrimidine-2,4(1H,3H)-dione denotes a pyrimidine ring with ketone groups at positions 2 and 4 and hydrogen atoms at positions 1 and 3.

- 6-Amino specifies an amino group (-NH₂) at position 6.

- 1,3-Dimethyl indicates methyl substituents at positions 1 and 3.

- 5-(Morpholinosulfonyl) describes a sulfonyl group (-SO₂-) bonded to a morpholine ring at position 5.

The molecular formula, C₁₀H₁₆N₄O₅S , confirms the presence of 10 carbon, 16 hydrogen, 4 nitrogen, 5 oxygen, and 1 sulfur atom. Structural elucidation via spectroscopic methods reveals key features:

- Nuclear Magnetic Resonance (NMR) : The ¹H NMR spectrum shows peaks for methyl groups (δ 3.0–3.5 ppm), morpholine protons (δ 3.6–3.8 ppm), and amino protons (δ 5.2 ppm).

- Infrared (IR) Spectroscopy : Stretching vibrations for sulfonyl (1150–1350 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and amino (3300–3500 cm⁻¹) groups are observed.

- Mass Spectrometry : A molecular ion peak at m/z 304.32 corresponds to the compound’s molecular weight.

| Structural Feature | Position | Spectral Evidence |

|---|---|---|

| Pyrimidine-2,4-dione core | 1,3 | ¹³C NMR: 155.2 ppm (C=O) |

| Morpholinosulfonyl group | 5 | IR: 1320 cm⁻¹ (S=O asym. stretch) |

| Amino group | 6 | ¹H NMR: δ 5.2 ppm (broad singlet) |

Historical Context of Pyrimidine-Sulfonamide Hybrid Compounds

The development of pyrimidine-sulfonamide hybrids traces back to the mid-20th century, when sulfonamides emerged as foundational antibacterial agents. The fusion of sulfonamide pharmacophores with pyrimidine scaffolds gained traction in the 1980s, driven by the discovery of pyrimidine’s role in nucleic acid metabolism. Early hybrids focused on antimetabolite therapies, exploiting pyrimidine’s structural similarity to nucleotide bases.

A pivotal advancement occurred in the 2000s with the rational design of 5-sulfonamidopyrimidines , which demonstrated dual inhibitory effects on enzymes like carbonic anhydrase and thymidylate synthase. The incorporation of morpholinosulfonyl groups, as seen in the title compound, marked a shift toward enhancing solubility and target affinity. Recent synthetic breakthroughs, such as regioselective sulfoxidation and microwave-assisted coupling, have expanded access to these hybrids.

Significance in Heterocyclic Chemistry Research

This compound underscores three critical themes in heterocyclic chemistry:

- Diversity-Oriented Synthesis : The simultaneous presence of sulfonamide, morpholine, and pyrimidine moieties enables modular derivatization. For example, the sulfonyl group serves as a handle for nucleophilic substitution, while the amino group facilitates Schiff base formation.

- Biological Relevance : Pyrimidine-sulfonamide hybrids exhibit broad bioactivity, including antimicrobial, antioxidant, and antitumor effects. The title compound’s morpholinosulfonyl group enhances membrane permeability, a trait leveraged in kinase inhibitor design.

- Methodological Innovation : Its synthesis exemplifies modern techniques like one-pot multicomponent reactions and green chemistry approaches. A representative pathway involves:

The compound’s structural complexity also aids in probing non-covalent interactions, such as π-stacking in crystal lattices and hydrogen bonding with biological targets.

Eigenschaften

Molekularformel |

C10H16N4O5S |

|---|---|

Molekulargewicht |

304.33 g/mol |

IUPAC-Name |

6-amino-1,3-dimethyl-5-morpholin-4-ylsulfonylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H16N4O5S/c1-12-8(11)7(9(15)13(2)10(12)16)20(17,18)14-3-5-19-6-4-14/h3-6,11H2,1-2H3 |

InChI-Schlüssel |

YMAPAFYHOUMIJT-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCOCC2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyanoacetic Acid Condensation (Method A)

-

Dehydration of cyanoacetic acid :

-

70% cyanoacetic acid undergoes vacuum distillation (0.092 MPa, 82°C, 40 min) to remove water.

-

-

Condensation with 1,3-dimethylurea :

-

Mix dehydrated cyanoacetic acid with acetic anhydride and a condensing agent (diatomite + 1,3-dicyclohexylcarbodiimide) at 6–8°C.

-

Add 1,3-dimethylurea and stir at 28–30°C for 30 min.

-

-

Cyclization :

-

React the intermediate with 32% NaOH at 90°C for 18 min.

-

Centrifuge and dry to obtain 6-amino-1,3-dimethyluracil (purity: 99.1%, yield: 93.7%).

-

Key Data :

Methylation of 6-Aminouracil (Method B)

-

Methylation :

-

React 6-aminouracil with sodium hydride and methyl iodide in dimethyl sulfoxide (DMSO).

-

Stir at 25–30°C for 8–10 h.

-

-

Acidification and purification :

-

Acidify with HCl (pH 1–2), extract with methylene chloride, and wash with saturated NaHCO₃.

-

Comparison of Methods A and B :

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| A | 93.7% | 99.1% | Moderate |

| B | 47–78% | 95% | High |

Sulfonation with Morpholinosulfonyl Chloride

Direct Sulfonation (Method C)

Procedure :

-

Reaction setup :

-

Dissolve 6-amino-1,3-dimethyluracil in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add morpholinosulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) as a base.

-

-

Stirring and monitoring :

-

React at 0–5°C for 2 h, then warm to room temperature for 12 h.

-

-

Workup :

-

Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethyl acetate/hexane).

-

Yield: 60–75% (estimated from analogous reactions).

-

Optimization Notes :

-

Temperature control prevents side reactions (e.g., over-sulfonation).

-

Triethylamine neutralizes HCl, driving the reaction forward.

Alternative Sulfonation via Nitroso Intermediate (Method D)

Procedure :

-

Nitrosation :

-

Treat 6-amino-1,3-dimethyluracil with NaNO₂ in acetic acid to form 5-nitroso-6-amino-1,3-dimethyluracil.

-

-

Reduction and sulfonation :

Critical Analysis of Methodologies

Efficiency and Scalability

-

Method C is preferred for industrial scalability due to fewer steps and higher yields.

-

Method D is limited by the instability of nitroso intermediates.

Purity and Byproducts

-

Common impurities include over-sulfonated derivatives (e.g., disulfonyl compounds) and unreacted starting material .

-

Recrystallization in ethyl acetate reduces impurities to <2%.

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C (sulfonation) |

| Solvent | DCM, THF, ethyl acetate |

| Safety Notes | Morpholinosulfonyl chloride is moisture-sensitive; use under inert atmosphere. |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 6-Amino-1,3-dimethyl-5-(morpholinosulfonyl)pyrimidin-2,4(1H,3H)-dion als Baustein für die Synthese komplexerer Moleküle verwendet. Es dient als Zwischenprodukt bei der Herstellung von Arzneimitteln und Agrochemikalien.

Biologie

In der biologischen Forschung kann diese Verbindung verwendet werden, um Enzymwechselwirkungen und Stoffwechselwege zu untersuchen. Seine strukturellen Merkmale machen es zu einem wertvollen Werkzeug, um biologische Systeme zu untersuchen.

Medizin

In der Medizin werden Derivate dieser Verbindung auf ihre möglichen therapeutischen Eigenschaften untersucht. Sie können antimikrobielle, antivirale oder Antikrebsaktivitäten aufweisen.

Industrie

In der Industrie wird diese Verbindung zur Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Beschichtungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von 6-Amino-1,3-dimethyl-5-(morpholinosulfonyl)pyrimidin-2,4(1H,3H)-dion beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann bestimmte Signalwege hemmen oder aktivieren, was zu den beobachteten Wirkungen führt. Detaillierte Studien zu seinen molekularen Zielstrukturen und Signalwegen sind unerlässlich, um seinen vollständigen Wirkmechanismus zu verstehen.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research indicates that 6-Amino-1,3-dimethyl-5-(morpholinosulfonyl)pyrimidine-2,4(1H,3H)-dione exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit specific cancer cell lines by interfering with cellular signaling pathways essential for tumor growth .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic processes. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. This inhibition can lead to reduced cell division in rapidly proliferating cancer cells .

Drug Development

The unique structure of this compound makes it a candidate for drug development targeting various diseases. Its ability to modulate biological pathways positions it as a potential lead compound in the synthesis of new pharmaceuticals aimed at treating cancer and other proliferative disorders .

Synthesis of Derivatives

This compound can serve as a starting material for synthesizing various derivatives with enhanced biological activity. Modifications to the morpholino or pyrimidine moieties may yield compounds with improved potency and selectivity against specific targets .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and evaluated their anticancer activity against human breast cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound. It was found to significantly inhibit DHFR activity in vitro. The inhibition kinetics suggested a competitive inhibition mechanism, which could be further explored for therapeutic applications in cancer treatment .

Wirkmechanismus

The mechanism of action of 6-Amino-1,3-dimethyl-5-(morpholinosulfonyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include:

6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione Key Differences: Replaces the morpholinosulfonyl group with a methylsulfanyl-benzylideneamino moiety. Synthesis: Prepared via condensation reactions under reflux in toluene, yielding yellow crystals suitable for X-ray diffraction . Geometric Parameters: Bond lengths (C–N: 1.32–1.47 Å; S–C: 1.78 Å) and angles (N–C–N: 117–126°) highlight planar pyrimidine rings with slight distortions due to substituent steric effects .

1,3-Dimethyl-5-sulfonamidopyrimidine-2,4(1H,3H)-dione Key Differences: Lacks the amino group at position 6 and the morpholine ring. Properties: Reduced solubility in polar solvents compared to the morpholinosulfonyl derivative.

6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (Theophylline Derivatives) Key Differences: Absence of sulfonyl or morpholine groups. Applications: Widely studied as bronchodilators and adenosine receptor antagonists.

Comparative Data Table

Key Research Findings

- Methylsulfanyl-Benzylideneamino Analog: Exhibits planar molecular geometry with intramolecular hydrogen bonding (N–H⋯O), stabilizing the crystal lattice . This feature is absent in the morpholinosulfonyl derivative due to differing substituent electronegativity.

- Theophylline Derivatives: High water solubility and bioavailability contrast with the morpholinosulfonyl compound’s reliance on polar aprotic solvents for dissolution.

- Sulfonamide Pyrimidines: Sulfonyl groups generally enhance binding to hydrophobic enzyme pockets, suggesting the morpholinosulfonyl derivative may target similar pathways .

Biologische Aktivität

6-Amino-1,3-dimethyl-5-(morpholinosulfonyl)pyrimidine-2,4(1H,3H)-dione (CAS No. 1321777-86-9) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.

Molecular Structure:

- Molecular Formula: C10H16N4O5S

- Molecular Weight: 304.32 g/mol

- CAS Number: 1321777-86-9

Physical Properties:

- Boiling Point: Not available

- Storage Conditions: Keep in a dark place under inert atmosphere at room temperature.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrimidine derivatives, including this compound. The compound has been evaluated for its effectiveness against a range of pathogenic bacteria.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| 6-Amino-1,3-dimethyl-5-(morpholinosulfonyl)pyrimidine | 0.22 - 0.25 | Not specified | Bactericidal |

| Ciprofloxacin | 0.5 - 1.0 | Not specified | Bactericidal |

| Ketoconazole | Varies | Not specified | Antifungal |

The compound demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL . It also showed synergistic effects when combined with other antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy by reducing their MICs .

Research indicates that pyrimidine derivatives can act as inhibitors of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). For example, derivatives similar to the target compound have shown IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase inhibition and from 0.52 to 2.67 µM for DHFR inhibition .

Study on Antimicrobial Efficacy

In one study, researchers synthesized several pyrimidine derivatives and evaluated their antimicrobial properties through minimum inhibitory concentration (MIC) assays against common pathogens. The results indicated that the most active derivative exhibited significant bactericidal activity with low toxicity profiles in hemolytic assays .

Synergistic Effects with Other Antibiotics

Another significant finding was the synergistic effect observed when combining the compound with established antibiotics like Ciprofloxacin and Ketoconazole. This combination therapy could potentially lower the required dosages of these antibiotics while maintaining efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione derivatives?

- Methodology : A common approach involves Schiff base formation followed by cyclocondensation. For example, reacting 6-amino-1,3-dimethyluracil with aldehydes under reflux in aqueous conditions, catalyzed by thiourea derivatives (e.g., 2-(3-phenylthioureido)ethylprolinamide), yielding substituted pyrimidines in high yields (>90%). Reaction conditions (temperature, solvent, catalyst) significantly influence product purity and yield .

- Key Considerations : Optimize stoichiometry and reaction time to minimize side products like bis-pyrimidinediones, which can form during aldehyde coupling .

Q. How can X-ray crystallography be utilized to confirm the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding patterns and confirm substituent positions. For instance, monoclinic polymorphs of similar compounds (P21/c space group) were resolved with R-factors <0.03, using MoKα radiation at 100 K .

- Data Interpretation : Validate bond lengths (e.g., C–C ≈ 1.36–1.47 Å) and angles against density functional theory (DFT) calculations to detect crystallographic disorder .

Advanced Research Questions

Q. How do polymorphic forms of this compound affect its physicochemical and biological properties?

- Analysis : Polymorphs (e.g., monoclinic vs. orthorhombic) exhibit distinct packing motifs due to hydrogen-bonding variations (N–H⋯O vs. C–H⋯π interactions). For example, β-polymorphs may show enhanced solubility or altered antimicrobial activity compared to α-forms .

- Experimental Design : Screen crystallization solvents (e.g., DMF vs. methanol) and temperatures to isolate polymorphs. Characterize using differential scanning calorimetry (DSC) and powder XRD to correlate structure with properties like thermal stability .

Q. What strategies resolve contradictions in biological activity data for pyrimidine derivatives?

- Case Study : A thieno-pyrimidine derivative showed potent activity against Staphylococcus aureus (MIC = 2 µg/mL) but weak efficacy against Pseudomonas aeruginosa. This divergence may arise from membrane permeability differences or target specificity.

- Methodology :

- Use molecular docking to assess binding affinity to bacterial enzymes (e.g., dihydrofolate reductase).

- Perform comparative MIC assays with structurally analogous compounds (e.g., 1-benzyl vs. 1-alkyl derivatives) to isolate substituent effects .

Q. How can computational tools enhance the design of derivatives with improved bioactivity?

- Workflow :

QSAR Modeling : Train models on datasets of pyrimidine derivatives with known IC50 values against target pathogens. Prioritize substituents (e.g., morpholinosulfonyl) that enhance electrostatic interactions.

Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., HIV-1 capsid protein) to predict stability of hydrogen bonds (e.g., N–H⋯O=C) over 100-ns trajectories .

ADMET Prediction : Use SwissADME to optimize logP (target 1–3) and reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.